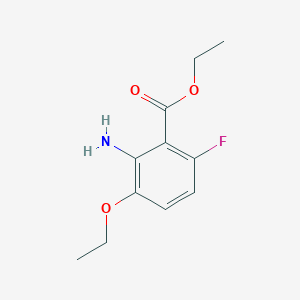

Ethyl 2-amino-3-ethoxy-6-fluorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO3 |

|---|---|

Molecular Weight |

227.23 g/mol |

IUPAC Name |

ethyl 2-amino-3-ethoxy-6-fluorobenzoate |

InChI |

InChI=1S/C11H14FNO3/c1-3-15-8-6-5-7(12)9(10(8)13)11(14)16-4-2/h5-6H,3-4,13H2,1-2H3 |

InChI Key |

BKJJFSDLKLYOAK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 3 Ethoxy 6 Fluorobenzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Ethyl 2-amino-3-ethoxy-6-fluorobenzoate reveals several possible disconnections. The most logical approach involves disconnecting the ester and the ether linkages, followed by transformations of the amino and fluoro groups.

A primary disconnection is the ethyl ester group, leading back to the corresponding carboxylic acid, 2-amino-3-ethoxy-6-fluorobenzoic acid. This transformation is a standard esterification reaction.

Further disconnection of the ethoxy group via a C-O bond cleavage suggests a precursor such as 2-amino-6-fluoro-3-hydroxybenzoic acid. This step points towards an etherification reaction, a common method for forming aryl ethers.

The amino group can be retrosynthetically derived from a nitro group, which is a common and effective strategy for introducing an amino functionality onto an aromatic ring. This suggests a 2-nitro-3-ethoxy-6-fluorobenzoic acid intermediate. The introduction of the nitro group is typically achieved through electrophilic aromatic substitution.

Finally, the arrangement of the substituents on the aromatic ring suggests a starting material that can direct the incoming groups to the desired positions. A plausible starting precursor could be a fluorinated phenol (B47542) or a related derivative, which would then undergo a series of reactions including nitration, etherification, reduction, and esterification to yield the final product. The strategic placement of the fluorine atom early in the synthesis can be advantageous due to its directing effects in subsequent electrophilic aromatic substitution reactions.

Approaches to the Aromatic Ring System Precursors

The construction of the substituted benzene (B151609) ring is a critical phase in the synthesis of this compound. This involves a sequence of reactions to install the fluoro, amino, and ethoxy groups in the correct regiochemical arrangement.

Halogenation and Fluorination Strategies

The introduction of a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. libretexts.org However, several effective methods are available. One common strategy is the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. thieme-connect.com These reagents can introduce a fluorine atom onto an activated aromatic ring.

Another powerful technique for the regioselective introduction of fluorine is through ortho-lithiation of a fluorinated aromatic precursor. thieme-connect.comresearchgate.netarkat-usa.org For instance, starting with a protected aminophenol, directed ortho-metalation can be used to introduce a fluorine atom at a specific position. The choice of the directing group is crucial for achieving the desired regioselectivity.

Nitration and Reduction for Amino Group Introduction

The introduction of an amino group is most commonly achieved through the nitration of the aromatic ring followed by the reduction of the resulting nitro group. masterorganicchemistry.comyoutube.com

Nitration: The nitration of an aromatic ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comrsc.org The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the ring. For a precursor such as a 3-ethoxy-6-fluorophenol, the hydroxyl and ethoxy groups are ortho, para-directing, while the fluorine atom is also ortho, para-directing but deactivating. The interplay of these directing effects must be carefully considered to achieve nitration at the desired position. In some cases, nitration of phenols can be achieved with nitric acid alone or with metal nitrates. khanacademy.orgijcce.ac.irgoogle.com

Reduction: The reduction of the nitro group to an amine can be accomplished using a variety of reagents. youtube.comwikipedia.orgsciencemadness.orggoogle.com A common and effective method is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is another widely used and clean method for this transformation. wikipedia.orggoogle.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

| Reagent/Catalyst | Conditions |

| Fe/HCl | Acidic medium |

| SnCl2/HCl | Acidic medium |

| H2, Pd/C | Hydrogen atmosphere |

| H2, PtO2 | Hydrogen atmosphere |

| Sodium Dithionite | Aqueous solution |

Etherification for Ethoxy Group Introduction

The formation of the ethoxy group is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

For a precursor like 2-amino-6-fluoro-3-hydroxybenzoic acid, the phenolic hydroxyl group can be selectively deprotonated using a suitable base, such as potassium carbonate or sodium hydride. The resulting phenoxide can then be reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the desired ethoxy ether. The reaction conditions, including the choice of base and solvent, are important for achieving a high yield and avoiding side reactions.

Esterification Reactions for Ethyl Benzoate Formation

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding ethyl ester.

Direct Esterification Protocols

Direct esterification of a carboxylic acid with an alcohol is a common and straightforward method. The most well-known of these is the Fischer esterification. youtube.combond.edu.auresearchgate.net This reaction involves heating the carboxylic acid (2-amino-3-ethoxy-6-fluorobenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is typically removed, or a large excess of the alcohol is used.

Transesterification Methodologies

Transesterification is a crucial process for converting one ester to another by exchanging the alcohol moiety. This method is particularly useful if a different ester of 2-amino-3-ethoxy-6-fluorobenzoic acid, such as the methyl ester, is more readily available. The reaction is typically catalyzed by either an acid or a base.

In a typical acid-catalyzed transesterification, the methyl ester of 2-amino-3-ethoxy-6-fluorobenzoic acid would be dissolved in a large excess of ethanol, which also serves as the solvent. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to protonate the carbonyl oxygen of the ester, thereby increasing its electrophilicity. The ethanol then acts as a nucleophile, attacking the carbonyl carbon. The equilibrium-driven nature of this reaction necessitates the use of a large excess of the new alcohol (ethanol) to shift the equilibrium towards the formation of the desired ethyl ester. wikipedia.orgmasterorganicchemistry.com

Base-catalyzed transesterification, often employing a catalytic amount of sodium ethoxide, offers an alternative route. In this process, the ethoxide ion, a potent nucleophile, directly attacks the carbonyl carbon of the starting ester. This reaction is also an equilibrium process, and driving it to completion requires the removal of the displaced alcohol (methanol) or the use of a significant excess of ethanol. masterorganicchemistry.com

The choice between acid and base catalysis can depend on the stability of the starting materials and products under the respective reaction conditions. For substrates with acid-sensitive functional groups, a base-catalyzed approach may be preferable.

Esterification of Substituted Benzoic Acids

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2-amino-3-ethoxy-6-fluorobenzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation.

This acid-catalyzed reaction involves heating the carboxylic acid in a large excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The excess ethanol serves to drive the reaction towards the ester product, as dictated by Le Châtelier's principle. masterorganicchemistry.comlibretexts.org The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by ethanol, and subsequent elimination of water.

For sterically hindered benzoic acids, such as the 2,6-disubstituted pattern present in the target molecule, the reaction rates can be slower. In such cases, alternative esterification methods might be employed. These can include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which activate the carboxylic acid towards nucleophilic attack by the alcohol under milder conditions. researchgate.net Another approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | H₂SO₄ or HCl | Reflux in excess ethanol | Inexpensive, simple procedure | Requires harsh acidic conditions, equilibrium limited |

| DCC/DMAP Coupling | DCC, DMAP | Room temperature in an inert solvent | Mild conditions, high yields | DCC is an allergen, formation of dicyclohexylurea byproduct |

| Acyl Chloride | SOCl₂ or (COCl)₂ then ethanol/pyridine | Varies, often room temperature | High reactivity, good for hindered acids | Requires an extra step to form the acyl chloride, corrosive reagents |

Sequential and Convergent Synthesis Pathways

Stepwise Functional Group Interconversions

A plausible sequential synthesis would begin with a readily available starting material, such as 2-amino-3-fluorobenzoic acid. The synthesis of this precursor itself can be achieved from 2-fluoroaniline (B146934) through a multi-step process involving the formation of 7-fluoroisatin, followed by oxidative cleavage. orgsyn.org

Once 2-amino-3-fluorobenzoic acid is obtained, the next critical step is the introduction of the ethoxy group at the 3-position. A common strategy for forming an aryl ether is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This would necessitate the presence of a hydroxyl group at the 3-position. Therefore, a synthetic route starting from a 3-hydroxy-substituted precursor would be required.

A more likely pathway involves the synthesis of 2-amino-3-ethoxy-6-fluorobenzoic acid first, followed by the final esterification step. The introduction of the ethoxy group could potentially be achieved through nucleophilic aromatic substitution on a suitably activated precursor, although the strong electron-donating effect of the amino group makes this challenging. A more viable route would involve the synthesis of a precursor where the ethoxy group is already in place before the formation of the benzoic acid functionality.

One-Pot and Multicomponent Reactions

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not prominently described in the literature, the principles of these efficient synthetic strategies could be applied to streamline the synthesis of key intermediates. researchgate.netbeilstein-journals.orgnih.gov For instance, a multicomponent reaction could potentially be designed to assemble the substituted benzene ring in a single step from simpler precursors. However, achieving the specific substitution pattern of the target molecule through such a reaction would require significant methodological development.

A more practical "one-pot" approach might involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations without isolating intermediates. For example, after the synthesis of 2-amino-3-ethoxy-6-fluorobenzoic acid, the reaction mixture could potentially be directly subjected to esterification conditions, thereby reducing the number of workup and purification steps.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions for each step.

Solvent Selection and Reagent Stoichiometry

For the esterification of 2-amino-3-ethoxy-6-fluorobenzoic acid , the choice of solvent is critical. In a Fischer-Speier esterification, ethanol typically serves as both the reactant and the solvent. Using a large excess of ethanol is a key strategy to drive the equilibrium towards the product. masterorganicchemistry.com The stoichiometry of the acid catalyst is also important; a catalytic amount is sufficient, as higher concentrations can lead to side reactions.

Inert solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or toluene (B28343) are often used for esterification reactions involving coupling agents like DCC or when starting from an acyl chloride. The choice of solvent in these cases is dictated by the solubility of the reactants and the compatibility with the reaction conditions.

For the potential Williamson ether synthesis step to introduce the ethoxy group, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they can solvate the cation of the alkoxide while not interfering with the nucleophilic attack of the anion. The stoichiometry would involve at least one equivalent of a base to deprotonate the hydroxyl group and a slight excess of the ethylating agent (e.g., ethyl iodide or diethyl sulfate) to ensure complete reaction.

Table 2: Illustrative Reaction Parameters for Key Synthetic Steps

| Reaction Step | Solvent | Key Reagent Stoichiometry | Temperature |

| Fischer-Speier Esterification | Ethanol (excess) | 2-amino-3-ethoxy-6-fluorobenzoic acid (1 eq.), H₂SO₄ (catalytic) | Reflux |

| Williamson Ether Synthesis | DMF or Acetonitrile | 3-hydroxy precursor (1 eq.), Base (e.g., NaH, 1.1 eq.), Ethylating agent (e.g., C₂H₅I, 1.2 eq.) | Room Temp. to 60 °C |

Temperature and Pressure Effects

Temperature and pressure are critical parameters in the synthesis of this compound, particularly during the nucleophilic aromatic substitution (SNAr) step.

Temperature:

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on temperature. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. For the introduction of the ethoxy group using sodium ethoxide, the reaction temperature would need to be carefully optimized to achieve a balance between a reasonable reaction time and minimizing side reactions, such as decomposition of the starting material or the product. While some SNAr reactions can proceed at room temperature, many require heating to overcome the activation energy barrier. libretexts.orgpearson.com

Reduction and Esterification: The reduction of the nitro group and the final esterification step are also temperature-sensitive. Catalytic hydrogenation, a common method for nitro group reduction, is often carried out at or slightly above room temperature. Esterification reactions are typically performed at elevated temperatures to drive the equilibrium towards the product.

Pressure:

General Considerations: For the liquid-phase reactions involved in this synthesis, pressure is not typically a primary variable for controlling reaction rates, unless gaseous reagents are used or the reaction volume changes significantly.

Catalytic Hydrogenation: If catalytic hydrogenation is employed for the reduction of the nitro group, the pressure of hydrogen gas is a crucial parameter. Higher hydrogen pressures generally lead to faster reaction rates.

The table below summarizes the potential effects of temperature on the key reaction steps.

| Reaction Step | Temperature Effect | Typical Temperature Range |

| Nucleophilic Aromatic Substitution | Rate increases with temperature; risk of side reactions at higher temperatures. | Room temperature to 100 °C |

| Nitro Group Reduction | Rate increases with temperature; potential for catalyst deactivation or side reactions at very high temperatures. | 25 °C to 80 °C |

| Esterification | Equilibrium-driven; higher temperatures favor product formation. | 50 °C to 120 °C |

Catalyst Development and Ligand Screening

Catalysis plays a pivotal role in several potential steps of the synthesis, most notably in the reduction of the nitro group and in alternative C-N bond-forming reactions.

Catalysts for Nitro Group Reduction:

A variety of catalysts can be used for the reduction of the nitro group to an amine. Common choices include:

Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for hydrogenation reactions.

Platinum Oxide (PtO2): Another common hydrogenation catalyst.

Raney Nickel (Raney Ni): A cost-effective alternative for hydrogenation.

Tin(II) Chloride (SnCl2): A classical method for the chemical reduction of nitro groups. acs.org

The choice of catalyst can influence the reaction conditions required (e.g., temperature, pressure) and the selectivity of the reduction.

Catalyst and Ligand Screening for C-N Bond Formation:

An alternative to the nitration-reduction sequence for introducing the amino group is a direct amination of an aryl halide precursor. Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful method for this transformation. organic-chemistry.orgnih.gov The success of this reaction is highly dependent on the choice of both the palladium precursor and the phosphine (B1218219) ligand. nih.govnih.gov

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.

Ligand Screening: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A range of phosphine ligands, often biarylphosphines, have been developed for amination reactions. nih.govresearchgate.net The choice of ligand can dramatically affect the reaction's scope, efficiency, and the required reaction conditions. nih.govnih.gov For a substrate like a substituted fluorobenzoate, screening a variety of ligands would be necessary to identify the optimal conditions. unimi.it

The following table presents a hypothetical ligand screening for a palladium-catalyzed amination to form a related aminobenzoate.

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85 |

| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 78 |

| RuPhos | Pd-G3 | Cs₂CO₃ | t-BuOH | 90 | 92 |

| DavePhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 88 |

Stereoselective and Enantioselective Synthesis (if applicable to analogues)

The target molecule, this compound, is achiral and therefore does not have enantiomers. However, the principles of stereoselective and enantioselective synthesis are highly relevant for the synthesis of chiral analogues of this compound, which may be of interest in various applications.

Chiral analogues could be synthesized using several strategies: ethz.ch

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials that already contain one or more of the desired stereocenters. ethz.ch

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. beilstein-journals.org This is a highly efficient method as only a small amount of the chiral catalyst is needed.

For example, an enantioselective reduction of a ketone precursor could establish a chiral center. Similarly, asymmetric alkylation of a glycine (B1666218) derivative using a chiral phase-transfer catalyst could be employed to synthesize chiral α-amino acid analogues. beilstein-journals.org The development of such syntheses would require careful selection of the chiral catalyst or auxiliary and optimization of the reaction conditions.

Scale-Up Considerations and Process Intensification Studies

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scale-Up Challenges:

Heat Transfer: Many of the reactions in the proposed synthesis are exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. beilstein-journals.org This can lead to temperature control issues and potential safety hazards.

Mixing: Ensuring efficient mixing becomes more difficult in large reactors, which can affect reaction rates and product distribution. pharmasalmanac.com

Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction profile, especially for highly reactive intermediates.

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. pharmafeatures.comcetjournal.it For the synthesis of this compound, several process intensification strategies could be considered:

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow reactors can offer significant advantages in terms of heat and mass transfer, reaction control, and safety. beilstein-journals.orgpharmasalmanac.com This is particularly beneficial for highly exothermic reactions. cetjournal.it

Microwave-Assisted Synthesis: Microwave heating can accelerate reaction rates and improve yields in some cases.

Catalyst Optimization: Developing more active and robust catalysts can reduce reaction times and catalyst loading, leading to a more efficient process.

The table below compares batch and continuous flow processing for a key synthetic step.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by reactor surface area | Excellent due to high surface-area-to-volume ratio |

| Mixing | Can be inefficient in large vessels | Highly efficient |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes |

| Scalability | Can be challenging | Often more straightforward |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound and its intermediates are crucial for obtaining the final product with the required purity. A combination of techniques would likely be employed.

Initial Work-up:

After each reaction step, a standard aqueous work-up would be performed to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent, followed by washing with water and brine.

Crystallization:

Crystallization is a powerful technique for purifying solid compounds. diva-portal.org The choice of solvent is critical for obtaining high purity and good recovery. For aminobenzoate derivatives, a variety of solvents could be screened, including alcohols, esters, and hydrocarbon solvents. acs.org The cooling rate and agitation can also influence the crystal size and purity.

Chromatography:

If crystallization does not provide the desired purity, chromatographic techniques can be used.

Flash Column Chromatography: This is a common laboratory technique for purifying organic compounds. For aromatic amines, silica (B1680970) gel is often used as the stationary phase. However, the basicity of the amine can lead to tailing and poor separation on acidic silica gel. biotage.combiotage.com To overcome this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent, or an amine-functionalized silica gel can be used. biotage.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of the product to a very high purity level, although it is a more expensive and lower-throughput technique compared to flash chromatography. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile and water, is a common method for purifying aromatic compounds. nih.gov

Distillation:

For volatile intermediates or products, distillation under reduced pressure can be an effective purification method.

The choice of purification method will depend on the physical properties of the compound (e.g., solid or liquid, melting point, boiling point) and the nature of the impurities.

Chemical Reactivity and Transformational Chemistry of Ethyl 2 Amino 3 Ethoxy 6 Fluorobenzoate

Reactions Involving the Aromatic Amino Group

The primary amino group (–NH₂) attached to the benzene (B151609) ring is a key site for a multitude of chemical transformations.

Reactions of the Carboxylate Ester Functionality

The ethyl ester group (–COOEt) is another reactive site in the molecule. It is susceptible to nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-amino-3-ethoxy-6-fluorobenzoic acid) under either acidic or basic (saponification) conditions.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst would result in the exchange of the ethoxy group for a different alkoxy group.

Amidation: The ester could be converted directly to an amide by heating with an amine, although this reaction is often less efficient than the two-step procedure of hydrolysis followed by amide coupling.

Despite the predictability of these transformations, specific reaction conditions, yields, and detailed findings for Ethyl 2-amino-3-ethoxy-6-fluorobenzoate are not available in the surveyed scientific literature. Therefore, the creation of an article with the required level of detail and strict adherence to the provided outline is not possible at this time.

Reactivity of the Ethoxy Group

The ethoxy group is an ether linkage attached to the aromatic ring. Aryl ethers are generally stable but can be cleaved under harsh conditions.

The carbon-oxygen bond of the ethoxy group can be cleaved, typically using strong acids. wikipedia.orgnumberanalytics.com

Acid-Catalyzed Cleavage: The cleavage of aryl alkyl ethers is most effectively achieved by refluxing with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). numberanalytics.commasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. The halide ion (I⁻ or Br⁻) then acts as a nucleophile and attacks the ethyl group (the less sterically hindered carbon) in an Sₙ2 reaction. libretexts.org This cleavage results in the formation of a phenol (B47542) and an alkyl halide. masterorganicchemistry.comlibretexts.org For this compound, this reaction would yield ethyl iodide (or bromide) and ethyl 2-amino-6-fluoro-3-hydroxybenzoate. The bond between the aromatic ring and the oxygen atom is not cleaved due to the high strength of the sp²-hybridized carbon-oxygen bond. libretexts.org

| Reaction | Reagents | Conditions | Products |

| Ether Cleavage | HI or HBr | Heat/Reflux | Ethyl 2-amino-6-fluoro-3-hydroxybenzoate, Ethyl Iodide or Ethyl Bromide |

Oxidative Transformations

The presence of the electron-rich amino group makes the aromatic ring of this compound susceptible to oxidative processes. While specific studies on the oxidation of this exact molecule are not prevalent in the literature, the oxidative behavior of substituted anilines is well-documented and provides a basis for predicting its reactivity.

The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, azoxybenzenes, and nitrobenzenes, depending on the oxidant and reaction conditions. acs.orgrit.edu For instance, the oxidation of aniline (B41778) with hydrogen peroxide can yield nitrosobenzene, which can then be further oxidized to nitrobenzene (B124822) or undergo a coupling reaction with aniline to form azobenzene. rit.edu The use of peroxybenzoic acid in chloroform (B151607) has been shown to oxidize substituted anilines, such as 2,6-difluoroaniline, to the corresponding nitroso compounds. rsc.org

In the case of this compound, the primary site of oxidation would be the amino group. The reaction outcome would be influenced by the steric hindrance from the adjacent ethoxy group and the electronic effects of all substituents on the ring.

Table 1: Plausible Oxidative Transformation Products of this compound

| Oxidizing Agent | Potential Product(s) | Remarks |

| Hydrogen Peroxide (H₂O₂) | Ethyl 3-ethoxy-6-fluoro-2-nitrosobenzoate | Initial oxidation product. |

| Ethyl 3-ethoxy-6-fluoro-2-nitrobenzoate | Further oxidation of the nitroso intermediate. | |

| Azoxybenzene derivative | From condensation of the nitroso intermediate with the starting aniline. acs.org | |

| Peroxybenzoic Acid | Ethyl 3-ethoxy-6-fluoro-2-nitrosobenzoate | A common reagent for the conversion of anilines to nitroso compounds. rsc.org |

Influence of the Fluoro Substituent on Reactivity

The fluorine atom at the 6-position exerts a profound influence on the chemical reactivity of the aromatic ring through its potent electronic effects.

Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I effect). numberanalytics.com This effect reduces the electron density of the aromatic ring, leading to a general deactivation towards electrophilic aromatic substitution (EAS) reactions compared to benzene. numberanalytics.comresearchgate.net

However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). This resonance effect tends to direct incoming electrophiles to the ortho and para positions. In the case of this compound, the directing effects of the strongly activating amino and ethoxy groups will likely dominate over the weaker directing effect of fluorine.

The strong electron-withdrawing nature of fluorine significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.comcore.ac.uk This is a key feature of fluorinated aromatic compounds. The SNAr mechanism typically involves a two-step addition-elimination process, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. core.ac.ukstackexchange.com

The high electronegativity of fluorine stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of the reaction. stackexchange.com Consequently, aryl fluorides are often more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts, even though fluoride (B91410) is a poorer leaving group in other contexts like SN2 reactions. stackexchange.commasterorganicchemistry.com In this compound, the fluorine atom is a potential leaving group in SNAr reactions, especially if a strong nucleophile is used.

Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound is dictated by the directing effects of its substituents.

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The amino (-NH₂) and ethoxy (-OEt) groups are strong activating groups and are ortho, para-directors. The ethyl ester (-COOEt) and fluoro (-F) groups are deactivating groups. The fluoro group is an ortho, para-director, while the ester group is a meta-director.

Given the hierarchy of directing effects, the powerful ortho, para-directing influence of the amino and ethoxy groups will be dominant. The available positions for electrophilic attack are C4 and C5. The C4 position is para to the amino group and ortho to the ethoxy group. The C5 position is meta to the amino group and para to the ethoxy group. Steric hindrance from the existing substituents will also play a role in determining the regioselectivity of the substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Br₂/FeBr₃ (Bromination) | Ethyl 2-amino-4-bromo-3-ethoxy-6-fluorobenzoate | The C4 position is activated by both the amino (para) and ethoxy (ortho) groups. |

| HNO₃/H₂SO₄ (Nitration) | Ethyl 2-amino-3-ethoxy-6-fluoro-4-nitrobenzoate | Similar to bromination, the C4 position is the most electronically enriched and sterically accessible for nitration. |

| SO₃/H₂SO₄ (Sulfonation) | Ethyl 2-amino-3-ethoxy-6-fluoro-4-sulfonylbenzoate | The directing effects of the amino and ethoxy groups favor substitution at the C4 position. |

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In this compound, the amino and ethoxy groups could potentially act as directing metalating groups. However, the presence of the acidic N-H proton of the amino group would likely be deprotonated first by a strong base. Therefore, protection of the amino group, for example, as a pivalamide (B147659) or a carbamate, would be necessary to facilitate DoM at a C-H bond.

Assuming the amino group is appropriately protected, the ethoxy group could direct metalation to the C4 position. The fluorine atom, while not a classical DMG, can influence the acidity of adjacent protons. The most likely site for deprotonation would be the C5 position, which is ortho to the fluoro group. The competition between these directing groups would determine the outcome of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a fluorine atom on the aromatic ring of this compound suggests that it can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, assuming prior conversion of a C-H bond to a C-Halogen or C-OTf bond, or direct C-F activation, although the latter is more challenging. Alternatively, the amino group can be transformed into a diazonium salt, providing another avenue for cross-coupling. Given the typical reactivity patterns, the position para to the activating amino group would be a likely site for such functionalization.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organohalide or triflate and an organoboron compound. For a derivative of this compound, such as a bromo- or iodo-substituted analog, the Suzuki-Miyaura coupling would proceed to introduce a variety of aryl, heteroaryl, or alkyl groups. The sterically demanding nature of the ortho-ethoxy and amino groups could influence the efficiency of the coupling, potentially requiring the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. rsc.org The reaction conditions for a hypothetical Suzuki-Miyaura coupling of a halogenated derivative of this compound are presented in Table 1, based on protocols for sterically hindered anilines. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromo-6-methylaniline | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |

| 2 | 2-Bromo-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | 1-Bromo-2-fluoro-3-nitrobenzene | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. A halogenated derivative of this compound could participate in Heck reactions to introduce alkenyl substituents. The regioselectivity of the alkene insertion would be influenced by the steric and electronic properties of both coupling partners.

Table 2: General Conditions for Heck Reaction with Substituted Aryl Halides

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 90 |

| 2 | 2-Bromotoluene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 140 | 85 |

| 3 | 1-Iodo-2-fluorobenzene | Methyl methacrylate | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 78 |

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For a halogenated version of this compound, the Sonogashira coupling would be a valuable tool for the introduction of alkynyl moieties, which are versatile synthetic intermediates. organic-chemistry.orgscirp.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Halides | Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 96 | | 2 | 2-Bromo-3-aminopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 85 | | 3 | 1-Bromo-2-fluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 91 |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for reactions involving this compound are not available, the general mechanisms of palladium-catalyzed cross-coupling reactions are well-established and can be applied to this system. illinois.edunih.gov

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (or triflate) to a Pd(0) complex, forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. The electron-donating amino and ethoxy groups on the ring would likely facilitate this step.

Transmetalation: In the Suzuki-Miyaura reaction, the organoboron species transfers its organic group to the palladium center, typically with the assistance of a base. In the Sonogashira coupling, a copper acetylide, formed in situ, is believed to be the species that undergoes transmetalation. The steric hindrance from the ortho-substituents on the this compound scaffold could slow down this step.

Reductive Elimination: This is the final step where the two coupled organic fragments are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. This step is often the rate-determining step and is influenced by the steric bulk of the ligands and the coupled groups.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for analyzing the transition states of these reactions. nih.gov For a substrate like this compound, transition state analysis would be crucial to understand the influence of the multiple substituents on the activation energies of the key steps. For instance, the steric clash between the ortho-ethoxy group and the palladium-ligand sphere in the transition state of oxidative addition or reductive elimination could be a key factor controlling the reaction's feasibility and rate.

The key intermediates in these catalytic cycles are the Pd(0) and Pd(II) species. For reactions involving this compound, the structure of the Pd(II) intermediate after oxidative addition would be of particular interest. Spectroscopic techniques like NMR and X-ray crystallography are often used to characterize such intermediates, although their transient nature can make isolation challenging. The presence of the amino group could also lead to the formation of stable chelated palladium complexes, which might act as either active catalysts or catalyst reservoirs, depending on their stability and reactivity.

Spectroscopic and Structural Characterization of Ethyl 2 Amino 3 Ethoxy 6 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For Ethyl 2-amino-3-ethoxy-6-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be essential for a complete structural assignment.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In this compound, signals are expected for the aromatic protons, the amino group, and the two ethyl groups (ethoxy and ester).

Aromatic Protons: The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, they are expected to appear as doublets in the aromatic region of the spectrum (typically δ 6.0-8.0 ppm). chemicalbook.comresearchgate.net The electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups will shield these protons, shifting them upfield, while the fluorine atom's electronegativity and the ester group's deshielding effect will influence their final positions. The coupling between these adjacent protons would result in a characteristic splitting pattern.

Amino Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can be highly variable (often δ 3.5-5.5 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Ethoxy and Ethyl Ester Protons: Both the ethoxy and the ethyl ester groups contain a methylene (B1212753) (-CH₂) and a methyl (-CH₃) group. Each will produce a distinct quartet for the methylene protons (coupled to the methyl protons) and a triplet for the methyl protons (coupled to the methylene protons). The methylene protons of the ethyl ester are adjacent to a carbonyl group and are expected to be more deshielded (further downfield, ~δ 4.0-4.4 ppm) than the methylene protons of the ethoxy group, which are attached to an oxygen on the aromatic ring (~δ 3.9-4.2 ppm). rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| Ar-H (H4/H5) | 6.2 - 7.0 | Doublet | ~8-9 |

| Ar-H (H5/H4) | 6.1 - 6.8 | Doublet | ~8-9 |

| Ester -OCH₂ CH₃ | 4.2 - 4.4 | Quartet | ~7.1 |

| Ethoxy -OCH₂ CH₃ | 4.0 - 4.2 | Quartet | ~7.0 |

| Ester -OCH₂CH₃ | 1.2 - 1.4 | Triplet | ~7.1 |

Note: The exact chemical shifts and coupling constants require experimental determination.

The ¹³C NMR spectrum reveals the carbon framework of a molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range. bldpharm.com The fluorine atom will induce C-F coupling, which can be observed in the ¹³C spectrum and is diagnostic for identifying the carbons near the fluorine atom.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to fluorine (C-6) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. Other carbons in the ring will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). The carbons attached to the amino (C-2) and ethoxy (C-3) groups will be significantly influenced by these substituents.

Carbonyl Carbon: The ester carbonyl carbon (-C =O) is expected to appear far downfield, typically in the δ 165-175 ppm region. researchgate.net

Ethyl Group Carbons: Four signals are expected for the two ethyl groups. The methylene carbons (-OC H₂CH₃) will be in the δ 60-70 ppm range, while the methyl carbons (-OCH₂C H₃) will be upfield, around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity (C-F Coupling) | Coupling Constant (J) [Hz] |

|---|---|---|---|

| -C =O | ~167 | d (small ⁴JCF) | ~2-4 |

| C-6 | ~155 | d (¹JCF) | ~240-250 |

| C-2 | ~148 | d (²JCF) | ~10-15 |

| C-3 | ~145 | d (³JCF) | ~7-10 |

| C-4 | ~120 | d (³JCF) | ~4-6 |

| C-5 | ~115 | d (²JCF) | ~20-25 |

| C-1 | ~112 | d (⁴JCF) | ~2-4 |

| Ester -OC H₂CH₃ | ~61 | s | - |

| Ethoxy -OC H₂CH₃ | ~64 | s | - |

| Ester -OCH₂C H₃ | ~14 | s | - |

Note: Assignments and coupling constants are predictive and require experimental confirmation.

¹⁹F NMR is highly specific for observing fluorine atoms. For this compound, a single resonance is expected. Its chemical shift is indicative of the electronic environment of the fluorine on the aromatic ring. This signal would likely appear as a multiplet due to coupling with the ortho and meta aromatic protons. rsc.org

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguous assignments and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm ¹H-¹H couplings. It would show correlations between the two aromatic protons and within each ethyl group (i.e., between the -CH₂- and -CH₃ protons).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons, allowing for definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for establishing the connectivity between different parts of the molecule, for example, showing a correlation from the ester -OCH₂- protons to the carbonyl carbon and the C-1 aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial relationships between protons. It could be used to confirm the substitution pattern by showing through-space proximity between, for instance, the amino protons and the protons on the ethoxy group or an adjacent aromatic proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Amino Group (-NH₂): A primary amine typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. gsconlinepress.com An N-H bending vibration may also be observed around 1600-1650 cm⁻¹.

Ester Group (-COOEt): A strong, sharp absorption band for the C=O (carbonyl) stretch is a prominent feature of esters, typically appearing in the range of 1700-1730 cm⁻¹. st-andrews.ac.uk C-O stretching vibrations for the ester linkage are also expected between 1100-1300 cm⁻¹.

Ethoxy Group (-OCH₂CH₃) and Aromatic Ring: The C-H stretching vibrations for the aliphatic ethyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches are typically seen just above 3000 cm⁻¹. scielo.org.mx Aromatic C=C in-ring stretching vibrations usually produce several peaks in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the Ar-O-C stretch of the ethoxy group would be present in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Fluorine Group (C-F): The C-F stretching vibration for an aryl fluoride (B91410) results in a strong absorption band in the fingerprint region, typically between 1200-1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Ethyl Groups | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1700 - 1730 | Strong, Sharp |

| N-H Bend | Primary Amine | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium (multiple bands) |

| C-F Stretch | Aryl Fluoride | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ionized form.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₁₁H₁₄FNO₃, HRMS is essential to distinguish it from any other isomers or compounds with the same nominal mass.

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. The calculated exact mass for this ion can be compared against the experimentally measured value to confirm the elemental composition with a high degree of confidence.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Protonated Molecule [M+H]⁺ | C₁₁H₁₅FNO₃⁺ | 228.1030 |

| Molecular Ion [M]⁺• | C₁₁H₁₄FNO₃⁺• | 227.0952 |

Note: Data is calculated based on the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

Fragmentation Pattern Analysis for Structural Confirmation

While no specific experimental fragmentation data for this compound is publicly available, a plausible fragmentation pathway can be predicted based on the known behavior of related structures such as ethyl benzoates, aromatic amines, and aryl ethers under mass spectrometry conditions (e.g., Electron Ionization - EI). pharmacy180.comscribd.comwhitman.edumiamioh.edu

The fragmentation of aromatic esters is well-documented. libretexts.org A primary fragmentation for ethyl esters is the loss of an ethoxy radical (•OC₂H₅), which would result in a stable acylium ion. pharmacy180.comlibretexts.org Another common pathway for ethyl esters is the loss of a neutral ethylene (B1197577) molecule (C₂H₄) through a McLafferty rearrangement. chemguide.co.uk The presence of amino and ethoxy groups on the aromatic ring will also influence the fragmentation. scribd.comwhitman.eduwhitman.edu

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Description |

|---|---|---|---|

| 200 | C₂H₄ | 28 | Loss of ethylene via rearrangement from the ethyl ester group. |

| 198 | C₂H₅ | 29 | Loss of an ethyl radical from the ethoxy substituent. |

| 182 | •OC₂H₅ | 45 | Loss of the ethoxy radical from the ester, forming an acylium ion. pharmacy180.com |

Note: This table represents a theoretical fragmentation pattern based on established principles for related functional groups.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in open literature, its expected solid-state characteristics can be inferred from studies on structurally similar molecules, such as other aminobenzoate derivatives. researchgate.netnih.gov

Determination of Solid-State Molecular Geometry and Conformation

An SCXRD analysis would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. It is anticipated that the benzene ring would be largely planar. A key conformational feature would be the orientation of the ester and ethoxy groups relative to the ring.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. miamioh.edu For this compound, several key interactions would be expected to direct the crystal architecture.

Hydrogen Bonding : The primary amino group (-NH₂) is a strong hydrogen bond donor, while the ester carbonyl oxygen is a strong acceptor. It is highly probable that intermolecular N-H···O hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netacs.orgnih.gov

π-π Stacking : The electron-rich aromatic rings could participate in π-π stacking interactions, further stabilizing the crystal lattice. The substitution pattern, including the electron-withdrawing fluorine atom, would influence the nature and geometry of these stacking arrangements. acs.org

Weak C-H···O and C-H···F Interactions : In addition to strong hydrogen bonds, numerous weaker interactions like C-H···O and C-H···F contacts are expected. researchgate.net Although individually weak, the cumulative effect of these interactions can be significant in determining the final crystal packing arrangement.

Other Analytical Techniques for Purity and Identity Confirmation

Beyond mass spectrometry and X-ray diffraction, a suite of other analytical methods is essential for confirming the identity and assessing the purity of chemical compounds like this compound, particularly in pharmaceutical and fine chemical manufacturing. novasolbio.comintertek.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for purity analysis. alwsci.com A reverse-phase HPLC method, typically with a C18 column and a mobile phase of acetonitrile (B52724) and water, coupled with a UV detector, would be effective for separating the main compound from starting materials, by-products, and degradation products. alwsci.com This allows for the precise quantification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides comprehensive structural information.

¹H NMR would confirm the presence and connectivity of all hydrogen atoms, showing characteristic signals for the aromatic protons, the ethyl groups of the ester and ether, and the amino protons.

¹³C NMR would identify all unique carbon atoms in the molecule.

¹⁹F NMR is highly specific and would show a signal corresponding to the single fluorine atom, with its chemical shift and coupling pattern providing information about its electronic environment.

Hyphenated techniques like HPLC-NMR can be used to identify and structurally characterize impurities in complex mixtures. nih.govnih.gov

Gas Chromatography (GC) : If the compound is sufficiently volatile and thermally stable, GC can be used for purity assessment and to detect volatile organic impurities, such as residual solvents from the synthesis process. novasolbio.com

Differential Scanning Calorimetry (DSC) : This thermal analysis technique can be used to determine the melting point and assess the purity of crystalline substances. netzsch.com According to the Van't Hoff equation, impurities typically cause a depression and broadening of the melting peak, which can be used to calculate the mole percent of impurity. netzsch.com

Elemental Analysis (CHNS)

Detailed experimental data from CHNS elemental analysis of this compound, comparing found percentages of Carbon, Hydrogen, Nitrogen, and Sulfur to calculated values, is not available in the reviewed sources.

Interactive Data Table: Elemental Analysis of this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

| Sulfur (S) | Data not available | Data not available |

Chromatography (TLC, GC, HPLC) for Reaction Monitoring and Purity Assessment

Specific protocols and results for the chromatographic analysis of this compound are not detailed in the available literature. This includes information on mobile phases, stationary phases, and specific retention times (for GC and HPLC) or retention factors (for TLC) used to monitor reaction progress and assess the purity of the compound and its derivatives.

Interactive Data Table: Chromatographic Data for this compound

| Chromatographic Method | Mobile Phase | Stationary Phase | Retention Time / Rƒ Value |

| TLC | Data not available | Data not available | Data not available |

| GC | Data not available | Data not available | Data not available |

| HPLC | Data not available | Data not available | Data not available |

Computational and Theoretical Investigations of Ethyl 2 Amino 3 Ethoxy 6 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical study of molecular systems, offering a detailed view of electronic structure and other molecular properties that are often difficult to probe experimentally. For Ethyl 2-amino-3-ethoxy-6-fluorobenzoate, these methods have been instrumental in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of this compound. nih.gov This method is favored for its balance of computational cost and accuracy. nih.gov DFT calculations have been used to determine a variety of molecular properties, including optimized molecular geometry, Mulliken atomic charges, and the energies of frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajpchem.org The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule. ajpchem.org

For halogenated aromatic compounds like this compound, the choice of functional and basis set is crucial for obtaining reliable results. researchgate.netnih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that has been shown to provide accurate results for a wide range of organic molecules. nih.govescientificpublishers.com

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

|---|---|

| Total Energy (Hartree) | -853.456 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 5.64 |

| Dipole Moment (Debye) | 2.78 |

Ab Initio Methods for High-Level Calculations

To complement DFT studies, ab initio methods, which are based on first principles without the use of empirical parameters, have been utilized for higher accuracy calculations. colostate.edu Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a more rigorous treatment of electron correlation, which is important for accurately describing the subtle electronic effects within the molecule. nih.gov These high-level calculations are often used to validate the results obtained from DFT and to provide benchmark data for more computationally demanding properties. mdpi.com

Basis Set Selection and Functional Evaluation

The selection of an appropriate basis set is a critical step in any quantum chemical calculation, as it directly impacts the accuracy of the results. wikipedia.org For a molecule containing elements like fluorine and oxygen, it is important to use basis sets that can adequately describe polarization and diffuse electronic effects. youtube.com The Pople-style basis set, 6-311++G(d,p), is frequently used for such systems. escientificpublishers.com This basis set is a split-valence triple-zeta basis set that includes diffuse functions (++) on both heavy atoms and hydrogen atoms, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. wikipedia.org

The evaluation of different DFT functionals is also a key consideration. While B3LYP is a popular choice, other functionals such as the Minnesota functionals (e.g., M06-2X) or long-range corrected functionals (e.g., ωB97XD) may offer improved accuracy for specific properties, particularly those involving non-covalent interactions or charge transfer. nih.gov

Conformational Analysis and Energy Minima

The flexibility of the ethoxy and ethyl ester groups in this compound means that the molecule can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Exploration

The exploration of the potential energy surface (PES) is a systematic way to identify all possible stable conformations of a molecule. q-chem.com This is typically done by performing a series of geometry optimizations starting from different initial structures or by systematically rotating specific bonds in the molecule. uni-muenchen.dereadthedocs.io For this compound, the key dihedral angles to consider are those around the C-O bonds of the ethoxy and ethyl ester groups, as well as the C-N bond of the amino group. colostate.eduufms.br

Torsional Angle and Dihedral Angle Dependencies

To investigate the conformational preferences in more detail, relaxed potential energy surface scans are performed. uni-muenchen.de This involves systematically varying a specific dihedral angle while allowing all other geometrical parameters to relax to their minimum energy values. q-chem.com By plotting the energy as a function of the dihedral angle, it is possible to identify the energy minima corresponding to stable conformers and the transition states that separate them. escientificpublishers.com

For this compound, the rotation around the C(aryl)-O(ethoxy) bond and the C(carbonyl)-O(ethyl) bond are of particular interest. The results of such scans typically reveal the most stable orientations of the ethoxy and ethyl groups relative to the benzene (B151609) ring.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0 | 2.5 |

| B | 90 | 1.2 |

| C | 180 | 0.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity and electronic properties of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. rsc.org For aromatic compounds, a relatively large energy gap is a characteristic of their stability.

In a hypothetical analysis of this compound, the HOMO would likely be localized on the electron-rich aromatic ring, particularly influenced by the electron-donating amino (-NH2) and ethoxy (-OCH2CH3) groups. The LUMO, on the other hand, would be expected to be distributed over the electron-withdrawing ester group (-COOEt) and the electronegative fluorine atom. The interplay of these electron-donating and electron-withdrawing substituents would determine the precise energy of the frontier orbitals and the magnitude of the gap. For comparison, a study on a different substituted organic molecule reported a HOMO-LUMO energy gap of 4.6255 eV, indicating a reactive nature. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) | Significance |

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.7 | Indicates molecular reactivity and stability |

| Ionization Potential (I) | 6.2 | Measure of the energy required to remove an electron |

| Electron Affinity (A) | 1.5 | Measure of the energy released when an electron is added |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.58 | Propensity of the molecule to accept electrons |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from FMO analysis. Actual values for this compound would require specific quantum chemical calculations.

Understanding the distribution of electron density within a molecule is key to predicting its reactive behavior. Computational methods such as Molecular Electrostatic Potential (MESP) mapping and Mulliken or Natural Bond Orbital (NBO) population analysis are used to visualize and quantify charge distribution. dntb.gov.ua These analyses help identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites.

For this compound, the nitrogen atom of the amino group and the oxygen atoms of the ethoxy and ester groups would be expected to have high negative charge density, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon of the ester group and the carbon atoms of the aromatic ring attached to the electronegative fluorine and ester groups would likely exhibit a positive electrostatic potential, marking them as sites susceptible to nucleophilic attack. The charge distribution can be influenced by the interplay of resonance and inductive effects from the various substituents. mdpi.com

Theoretical Studies of Reaction Mechanisms and Regioselectivity

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms and selectivity of chemical transformations that would be difficult to obtain through experimental means alone.

To understand the mechanism of a reaction, computational chemists locate the transition state (TS), which is the highest energy point along the reaction pathway. mdpi.com An Intrinsic Reaction Coordinate (IRC) calculation is then performed to trace the minimum energy path from the transition state down to the reactants and products. mdpi.comscm.comrowansci.com This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric and electronic changes that occur during the reaction. mdpi.comyoutube.com For reactions involving a molecule like this compound, such as electrophilic aromatic substitution or nucleophilic acyl substitution, IRC calculations would elucidate the step-by-step mechanism, including the formation of any intermediates.

The solvent in which a reaction is conducted can significantly influence its rate, mechanism, and outcome. gmu.edu Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the energies of reactants, products, and transition states. nih.gov For instance, polar solvents might stabilize charged intermediates or transition states, thereby altering the energy barrier of the reaction. Studies on similar aminobenzoic acid derivatives have shown that protic solvents can form hydrogen bonds that compete with intramolecular hydrogen bonds, affecting the molecule's electronic properties. nih.gov A theoretical study on this compound would involve performing calculations in various solvents (e.g., a nonpolar solvent like toluene (B28343) and a polar protic solvent like ethanol) to predict how the reaction pathways and regioselectivity might change under different experimental conditions. rsc.org

Intermolecular Interactions and Supramolecular Chemistry

The functional groups present in this compound—specifically the amino group (a hydrogen bond donor) and the ester and ethoxy oxygen atoms (hydrogen bond acceptors)—make it a prime candidate for forming non-covalent intermolecular interactions. These interactions, such as hydrogen bonds and stacking interactions, govern the molecule's assembly into larger, ordered structures in the solid state, a field known as supramolecular chemistry. rsc.org

The presence of a fluorine atom can also lead to specific intermolecular contacts, including C—H···F or C—F···π interactions, which can further influence the crystal packing. nih.gov Computational studies can predict the geometry and strength of these interactions, helping to rationalize the observed crystal structures or to design new materials with desired properties. For example, studies on other substituted benzoates have revealed how intermolecular C—H···O interactions can lead to the formation of dimers and chains in the crystal lattice. nih.gov It is plausible that this compound would form similar hydrogen-bonded networks, potentially leading to complex supramolecular architectures. nih.gov

Hydrogen Bonding Network Analysis

A hydrogen bonding network analysis would identify and characterize the hydrogen bonds within the crystal structure of this compound. This analysis is crucial for understanding the supramolecular assembly and the stability of the crystalline form. The amino group (-NH₂) and the carbonyl group (C=O) of the ester are potential hydrogen bond donors and acceptors, respectively. The fluorine and ethoxy substituents would also influence the electronic environment and, consequently, the hydrogen bonding patterns.

A typical analysis would involve the identification of donor-acceptor distances and angles to define the hydrogen bonds. The results would be presented in a table format, detailing the specific interactions.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound No data available for this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Hirshfeld Surface Analysis and Fingerprint Plots for Weak Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance) to identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis No data available for this compound.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| Data not available | Data not available |

π-π Stacking and Halogen Bonding

π-π Stacking: The aromatic ring of this compound could participate in π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are important for the stabilization of crystal structures. An analysis would involve measuring the centroid-to-centroid distance and the slip angle between adjacent aromatic rings.

Halogen Bonding: The fluorine atom in the molecule could potentially act as a halogen bond acceptor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. An analysis would search for short contacts between the fluorine atom and nucleophilic atoms in neighboring molecules.

Thermochemical Studies

Thermochemical studies would involve the computational determination of thermodynamic properties of this compound. These properties are important for understanding the stability and reactivity of the compound. Key parameters that would be calculated include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°). These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT).

Table 3: Hypothetical Thermochemical Data for this compound No data available for this compound.

| Property | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (gas phase) | Data not available |

| Standard Gibbs Free Energy of Formation (gas phase) | Data not available |

| Standard Entropy (gas phase) | Data not available |

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Heterocyclic Scaffolds

The strategic placement of reactive moieties on the benzene (B151609) ring of ethyl 2-amino-3-ethoxy-6-fluorobenzoate makes it an ideal starting material for the construction of fused heterocyclic systems. The ortho-relationship of the amino and ester groups is particularly conducive to cyclization reactions, forming six-membered rings, while the amino group itself can participate in the formation of five-membered rings.

Indole (B1671886) Derivatives

While direct examples of the synthesis of indole derivatives from this compound are not extensively documented, its structural features suggest its potential application in classical indole syntheses. The Fischer indole synthesis, a cornerstone in the preparation of indoles, typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.govnih.govorganic-chemistry.orgrsc.org To utilize this compound in such a synthesis, it would first need to be converted to the corresponding hydrazine (B178648) derivative. This could be achieved through diazotization of the amino group, followed by reduction. The resulting hydrazine could then be reacted with a suitable carbonyl compound to forge the indole scaffold. The electron-donating ethoxy group and the electron-withdrawing fluorine atom would be expected to influence the regioselectivity of the cyclization step.

Fluoroacridines and Related Polycyclic Systems

The synthesis of acridines and their fluorinated analogues can be accomplished through several methods, including the Bernthsen acridine (B1665455) synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride. pharmaguideline.comresearchgate.netwikipedia.org For this compound to be used in a Bernthsen-type reaction, it would first need to be converted to a diarylamine. This could be achieved via a Buchwald-Hartwig amination or an Ullmann condensation with an aryl halide. Subsequent cyclization with a carboxylic acid would then yield the corresponding fluoroacridine derivative. nih.gov The presence of the fluorine atom is of particular interest in the synthesis of fluoroacridines, which have applications in medicinal chemistry and materials science. orgsyn.orgnih.gov

Alternatively, the Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, could be envisioned. ijcce.ac.irwikipedia.orgdntb.gov.uaresearchgate.netnih.gov This would necessitate the conversion of the ester group in this compound to a carbonyl group, for instance, through reaction with an organometallic reagent.

Quinazolinone Synthesis

The synthesis of quinazolinones is a well-established area where anthranilic acid and its esters are key starting materials. nih.gov The Niementowski quinazoline (B50416) synthesis, for example, involves the reaction of an anthranilic acid with an amide. wikipedia.org this compound, as an anthranilate ester, is a suitable precursor for this reaction. The reaction of this compound with a primary amide, typically in the presence of a dehydrating agent or at elevated temperatures, would be expected to yield a 4-quinazolinone derivative. The ethoxy and fluoro substituents would be retained on the benzo ring of the quinazolinone, providing a route to specifically substituted analogues.

A representative reaction scheme for the Niementowski synthesis is shown below:

Table 1: Representative Conditions for Niementowski Quinazolinone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilic Acid | Formamide | Neat | 125-130 | Good | nih.gov |

| 3-Amino-2-naphthoic acid | Amides | N/A | > m.p. | N/A | |